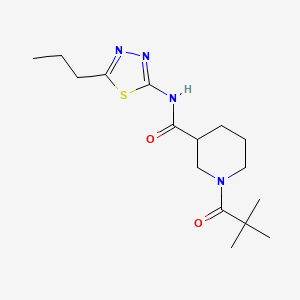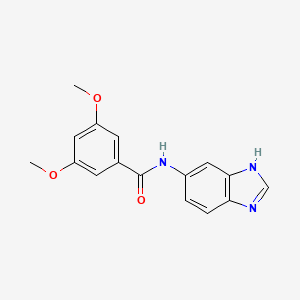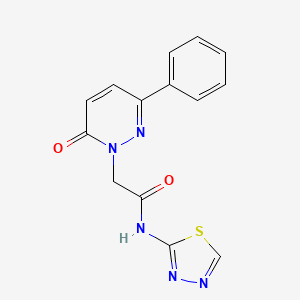![molecular formula C20H24N4O2 B4505851 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydro-2-furancarboxamide](/img/structure/B4505851.png)
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydro-2-furancarboxamide
Vue d'ensemble
Description
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydro-2-furancarboxamide is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.18992602 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Discovery of Novel Inhibitors
A series of 3-quinoline carboxamides has been identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showcasing their potential in cancer therapy and the study of ATM's role in DNA damage response mechanisms. These compounds are described as having suitable ADME properties for oral administration, indicating their potential in in vivo studies for disease models related to DNA double-strand breaks (DSBs) (Degorce et al., 2016).
Synthesis and Properties of Quinoline Derivatives
Research into the synthesis of N-(quinolin-6-yl)furan-2-carboxamide and its derivatives showcases the chemical versatility of quinoline-based compounds. These syntheses involve reactions that lead to various products with potential applications in materials science and as intermediates in pharmaceutical development (El’chaninov & Aleksandrov, 2017).
Antimicrobial and Antitubercular Activity
Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the potential of quinoline derivatives in developing new antimicrobial agents. This research is critical in the context of rising antibiotic resistance, highlighting the importance of discovering new compounds with antimicrobial properties (Holla et al., 2006).
Antioxidant Properties
The synthesis of new antioxidant pyrazolo[4,3-c]quinolin-3,4-diones and their evaluation for antioxidant properties underline the potential of these compounds in oxidative stress-related diseases. Antioxidants play a crucial role in mitigating the damage caused by free radicals, which is linked to various chronic conditions (Tomassoli et al., 2016).
Antifungal and Antiproliferative Activity
Further studies have led to the design and synthesis of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives with demonstrated antifungal activities. This research highlights the importance of structural modification in enhancing the biological activities of quinoline derivatives, offering a pathway to the development of new antifungal agents (Yuan et al., 2011).
Propriétés
IUPAC Name |
N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-12(2)11-24-19-15(10-14-9-13(3)6-7-16(14)21-19)18(23-24)22-20(25)17-5-4-8-26-17/h6-7,9-10,12,17H,4-5,8,11H2,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYSQKBGNPMPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4CCCO4)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-acetyl-1H-indol-1-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4505770.png)
![N-allyl-1-[(4-chlorobenzyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4505777.png)


![N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE](/img/structure/B4505804.png)
![ethyl 4-{[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B4505805.png)

![N-[2-(benzylthio)ethyl]-2-methylpropanamide](/img/structure/B4505818.png)
![3-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}-4H-chromen-4-one](/img/structure/B4505823.png)
![2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B4505839.png)
![(4-phenylpiperazino)(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B4505844.png)

![4-chloro-2-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B4505854.png)
![4-(1-piperidinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4505882.png)
